molecular formula C6H10N2O2 B7798160 N-(2-Cyanoethyl)-DL-alanine CAS No. 51078-47-8

N-(2-Cyanoethyl)-DL-alanine

Cat. No.: B7798160
CAS No.: 51078-47-8
M. Wt: 142.16 g/mol
InChI Key: NGTORYSYDRDVFM-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-DL-alanine is a chemical compound that features a cyanoethyl group attached to the amino acid alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-DL-alanine typically involves the reaction of alanine with acrylonitrile under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the addition of the cyanoethyl group to the alanine molecule. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-DL-alanine can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyanoethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-Cyanoethyl)-DL-alanine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-DL-alanine involves its interaction with various molecular targets. The cyanoethyl group can act as a reactive site for further chemical modifications, while the alanine moiety can participate in biochemical processes. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanoethyl)-DL-serine
  • N-(2-Cyanoethyl)-DL-threonine
  • N-(2-Cyanoethyl)-DL-valine

Uniqueness

N-(2-Cyanoethyl)-DL-alanine is unique due to its specific structure, which combines the properties of alanine with the reactivity of the cyanoethyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

2-(2-cyanoethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTORYSYDRDVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404036, DTXSID00878822
Record name N-(2-Cyanoethyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-<2-cyano-ethyl>-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-32-8, 51078-47-8
Record name DL-Alanine, N-(2-cyanoethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Cyanoethyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-<2-cyano-ethyl>-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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